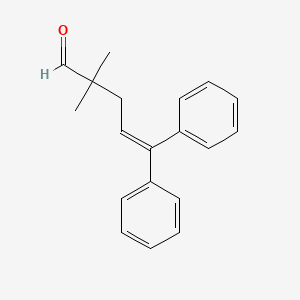![molecular formula C48H54N6O6 B14257431 2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} CAS No. 400850-78-4](/img/structure/B14257431.png)
2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three oxadiazole rings, each further substituted with hexyloxyphenyl groups. The presence of oxadiazole rings imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The oxadiazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the oxadiazole rings, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} exerts its effects is largely dependent on its electronic properties. The oxadiazole rings facilitate electron transport, making it an effective component in electronic devices. In biological systems, its interaction with cellular components can be attributed to its ability to form hydrogen bonds and π-π interactions, influencing various molecular pathways .
相似化合物的比较
Similar Compounds
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(methoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(ethoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(butoxy)phenyl]-1,3,4-oxadiazole}
Uniqueness
The uniqueness of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} lies in its hexyloxy substituents, which enhance its solubility and processability compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications requiring solution processing, such as in the fabrication of organic electronic devices .
属性
CAS 编号 |
400850-78-4 |
|---|---|
分子式 |
C48H54N6O6 |
分子量 |
811.0 g/mol |
IUPAC 名称 |
2-[3,5-bis[5-(4-hexoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-5-(4-hexoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C48H54N6O6/c1-4-7-10-13-28-55-40-22-16-34(17-23-40)43-49-52-46(58-43)37-31-38(47-53-50-44(59-47)35-18-24-41(25-19-35)56-29-14-11-8-5-2)33-39(32-37)48-54-51-45(60-48)36-20-26-42(27-21-36)57-30-15-12-9-6-3/h16-27,31-33H,4-15,28-30H2,1-3H3 |
InChI 键 |
GHCXEQYFBYMBCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=C(C=C5)OCCCCCC)C6=NN=C(O6)C7=CC=C(C=C7)OCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)



![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
